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molecular formula C11H13NO2 B8749185 1-(6-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone CAS No. 59839-29-1

1-(6-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone

Cat. No. B8749185
M. Wt: 191.23 g/mol
InChI Key: KXTIMMJONYFHCM-UHFFFAOYSA-N
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Patent
US04717724

Procedure details

5.0 g of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline are converted into the bisacetyl compound using acetic anhydride or acetyl chloride/triethylamine, and, without purification, this compound is heated under reflux for 6 hours with 10 ml of diethylamine in 50 ml of ethanol. The mixture is evaporated in vacuo in a rotary evaporator, and the residue is chromatographed on silica gel using ethyl acetate/methanol in the ratio 9:1. A yellow oil which crystallizes on trituration with diethyl ether is obtained. Yield: 5.2 g (78% of theory), melting point: 129°-130°.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
bisacetyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
acetyl chloride triethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][NH:7][CH2:6][CH2:5]2.[C:12](OC(=O)C)(=[O:14])[CH3:13].C(Cl)(=O)C.C(N(CC)CC)C>>[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][N:7]([C:12](=[O:14])[CH3:13])[CH2:6][CH2:5]2 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC=1C=C2CCNCC2=CC1
Step Two
Name
bisacetyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
acetyl chloride triethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl.C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
without purification
TEMPERATURE
Type
TEMPERATURE
Details
this compound is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours with 10 ml of diethylamine in 50 ml of ethanol
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated in vacuo in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel
CUSTOM
Type
CUSTOM
Details
A yellow oil which crystallizes on trituration with diethyl ether
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
Smiles
OC=1C=C2CCN(CC2=CC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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